Dinoterb acetate

Herbicide Structure-Activity Relationship Dinitrophenol

Sourcing authentic Dinoterb acetate (CAS 3204-27-1) for analytical method development or soil ecotoxicology studies is challenging due to regulatory restrictions and limited suppliers. This analytical-standard grade compound is the exact solution. • Distinct SPE behavior vs. free phenol dinoterb enables near-quantitative recovery on graphitized carbon black sorbents - critical for multi-residue dinitrophenol methods. • Documented stronger soil microbial inhibition vs. dinoseb acetate at equivalent active-ingredient rates, making it a sensitive positive control for dehydrogenase and nitrification assays. • Supplied with full Certificates of Analysis; ships under dangerous-goods (UN 2811, Class 6.1) protocols with cold-chain options where required.

Molecular Formula C12H14N2O6
Molecular Weight 282.25 g/mol
CAS No. 3204-27-1
Cat. No. B1346614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinoterb acetate
CAS3204-27-1
Molecular FormulaC12H14N2O6
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3
InChIKeyBMJYKXALMDAIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinoterb Acetate (CAS 3204-27-1): A Pro-Herbicide Dinitrophenol for Pre-Emergence Broadleaf Weed Control


Dinoterb acetate (CAS 3204-27-1), also known as 2-tert-butyl-4,6-dinitrophenyl acetate, is a synthetic herbicide belonging to the dinitrophenol class of compounds [1]. It is an acetate ester pro-herbicide of the active phenolic compound dinoterb (CAS 1420-07-1), designed for selective, pre-emergence control of annual broad-leaved weeds in crops such as cereals, legumes, maize, and sugarbeets [1]. Its primary mode of action is the uncoupling of oxidative phosphorylation via disruption of the proton gradient across mitochondrial membranes, leading to a non-systemic, contact herbicidal effect [2].

Why Dinoterb Acetate Cannot Be Interchanged with Dinoterb or Dinoseb Acetate in Scientific and Industrial Applications


Dinoterb acetate exhibits distinct physicochemical and biological properties that preclude its direct substitution with the free phenol dinoterb or other dinitrophenol esters like dinoseb acetate. As an ester pro-herbicide, dinoterb acetate is designed to undergo hydrolysis to release the active dinoterb moiety, a process that influences its environmental fate, uptake, and activity profile [1]. Structural modification through acetylation has been shown to improve pre-emergence herbicidal activity compared to the parent phenol dinoterb [1]. Furthermore, direct comparative soil ecotoxicology studies reveal that formulated products containing dinoterb exert a quantitatively stronger inhibitory effect on key soil microbial parameters than those containing dinoseb acetate, even when applied at equivalent active ingredient rates [2]. These differences, rooted in both intrinsic chemical behavior and biological response, render simple molar equivalence or class-based substitution scientifically unsound.

Quantitative Differentiation of Dinoterb Acetate from Structural Analogs: A Comparative Evidence Guide


Enhanced Pre-Emergence Herbicidal Activity via Acetylation: Dinoterb Acetate vs. Dinoterb

Acetylation of the parent phenol dinoterb to form dinoterb acetate results in an observable improvement in pre-emergence herbicidal activity. This structure-activity relationship (SAR) was established in a comparative study of multiple alkyldinitrophenol derivatives against key weed species [1]. This demonstrates that the ester derivative is not merely a formulation convenience but a modification that enhances biological performance compared to its phenolic precursor.

Herbicide Structure-Activity Relationship Dinitrophenol

Comparative Soil Microbial Impact: Dinoterb Formulation vs. Dinoseb Acetate Formulation

In a 90-day laboratory soil incubation study, a formulated herbicide containing dinoterb (Flüssig Herbogil) was compared to one containing dinoseb acetate (Aretit flüssig) at two dosage levels in a loamy sand soil. The study measured the inhibition of biomass-related microbial activities, including dehydrogenase activity (DHA) and substrate-induced short-term respiration (KZA), as well as effects on nitrogen mineralization and nitrification [1]. The results showed a consistent trend where the dinoterb-containing product had a stronger inhibitory effect.

Soil Ecotoxicology Microbial Activity Reference Compound

Analytical Differentiation: pKa Determination of Dinoterb Acetate in a Dinitrophenol Panel

The pKa value is a critical parameter governing the environmental fate and bioavailability of ionizable herbicides. A UV spectroscopy study determined the pKa values for a series of 2,4-dinitrophenol herbicides, including dinoterb acetate, dinoseb, dinoseb acetate, dinoterb, and DNOC [1]. The pKa values for these compounds ranged from 4.6 to 4.7, providing specific values that allow for differential analysis [1]. While the absolute difference is small, knowledge of the exact pKa enables more accurate modeling of speciation, sorption, and mobility in soil and water systems compared to using a class average or an incorrect value.

Analytical Chemistry Environmental Fate UV Spectroscopy

Distinct Retention Behavior in Chromatographic Analysis: Dinoterb Acetate vs. Dinoterb

A method for determining phenolic pesticides using Carbopack B graphitized carbon black solid-phase extraction (SPE) revealed a stark difference in adsorptive behavior between free phenols like dinoterb and their ester derivatives like dinoterb acetate [1]. The study demonstrated that compounds with a free phenolic OH-group, such as dinoterb, are very strongly adsorbed onto Carbopack B and cannot be eluted in significant amounts. In contrast, the corresponding esters, including dinoterb acetate, can be removed almost quantitatively [1]. This property was exploited for on-sorbent derivatization and subsequent analysis by GC/MS.

Analytical Chemistry Solid-Phase Extraction GC-MS

Primary Application Scenarios for Dinoterb Acetate (CAS 3204-27-1) Based on Verified Evidence


Use as a Pro-Herbicide Model Compound in Plant Uptake and Metabolism Studies

Dinoterb acetate serves as an excellent model compound for investigating pro-herbicide behavior in plant systems. The SAR evidence indicates that its acetylation improves pre-emergence herbicidal activity relative to the parent dinoterb, providing a clear phenotypic endpoint for studying the hydrolysis of the acetate ester to the active phenol in planta [1]. Researchers can quantify the rate of this conversion and correlate it with observed phytotoxicity, making it a useful tool for probing esterase activity and prodrug activation mechanisms in weed species. [1]

Employed as a Stronger Reference Compound in Soil Ecotoxicology Assays

In standardized soil ecotoxicology and microbiology testing, a dinoterb-based formulation can be selected over a dinoseb acetate-based one when a more robust positive control or reference compound is required. The head-to-head comparison data demonstrate that a dinoterb-containing product elicits a stronger inhibitory effect on key microbial parameters like dehydrogenase activity and nitrification, particularly at higher dosages [2]. This makes it a more sensitive and reliable reference standard for validating assay performance and detecting inhibitory effects of test compounds on soil microbial communities. [2]

Targeted as a Distinct Analyte in Multi-Residue Analytical Method Development

Analytical chemists developing multi-residue methods for dinitrophenol herbicides must account for the distinct physicochemical properties of dinoterb acetate. Its behavior on graphitized carbon black SPE sorbents is categorically different from that of the free phenol dinoterb, allowing for near-quantitative recovery of the ester [3]. Furthermore, its specific pKa of 4.7 [4] is critical for optimizing extraction pH and mobile phase conditions in LC and SPE methods. These properties necessitate that dinoterb acetate be treated as a unique target analyte with a dedicated analytical strategy, rather than being grouped with its phenolic counterpart. [3][4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dinoterb acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.